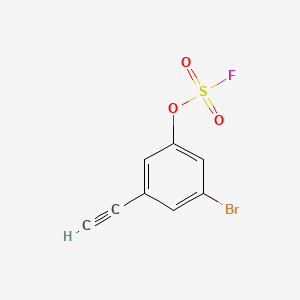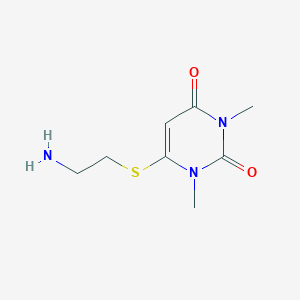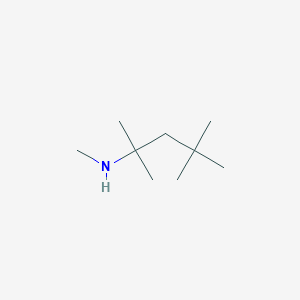
N-methyl-1,1,3,3-tetramethyl-1-butylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1,1,3,3-tetramethyl-1-butylamine: is an organic compound with the molecular formula C9H21N and a molar mass of 143.27 g/mol . It is a tertiary amine, characterized by the presence of a nitrogen atom bonded to three alkyl groups. This compound is also known by other names such as tert-octylamine and 2-amino-2,4,4-trimethylpentane .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1,1,3,3-tetramethyl-1-butylamine can be achieved through several methods. One common approach involves the alkylation of 1,1,3,3-tetramethylbutylamine with methyl iodide in the presence of a base such as potassium carbonate . The reaction is typically carried out in an organic solvent like toluene at elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process often includes steps such as distillation and purification to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-methyl-1,1,3,3-tetramethyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or to form corresponding .
Reduction: Reduction reactions can be carried out using reducing agents such as to produce .
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of alkylated derivatives .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-methyl-1,1,3,3-tetramethyl-1-butylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-methyl-1,1,3,3-tetramethyl-1-butylamine involves its interaction with molecular targets such as enzymes and receptors . The compound can act as a competitive inhibitor by binding to the active site of enzymes, thereby preventing the substrate from binding. This interaction can lead to the modulation of various biochemical pathways and physiological processes .
Vergleich Mit ähnlichen Verbindungen
- 1,1,3,3-Tetramethylbutylamine
- N,N-dimethyl-1,1,3,3-tetramethylbutylamine
- N-methyl-1-butylamine
Comparison: N-methyl-1,1,3,3-tetramethyl-1-butylamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher steric hindrance and hydrophobicity , making it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
10151-03-8 |
|---|---|
Molekularformel |
C9H21N |
Molekulargewicht |
143.27 g/mol |
IUPAC-Name |
N,2,4,4-tetramethylpentan-2-amine |
InChI |
InChI=1S/C9H21N/c1-8(2,3)7-9(4,5)10-6/h10H,7H2,1-6H3 |
InChI-Schlüssel |
GSIDBWUSWHJWQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


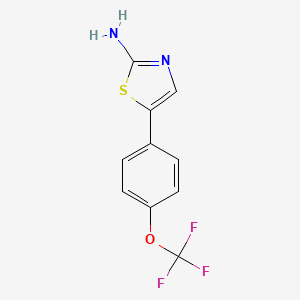

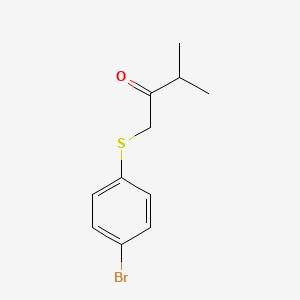

![2',5'-Dioxospiro[bicyclo[2.2.1]heptane-2,4'-imidazolidine]-1-carboxylic acid](/img/structure/B13478934.png)
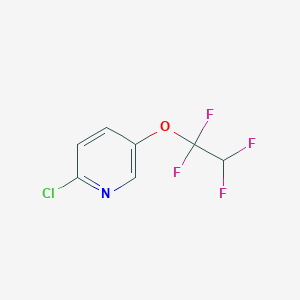
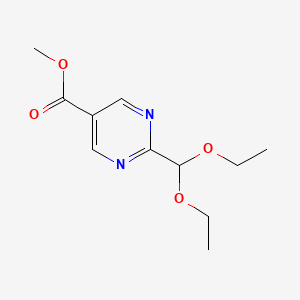
![benzyl N-[carbamoyl(cyano)methyl]carbamate](/img/structure/B13478949.png)
![(3R)-3-(2-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B13478953.png)
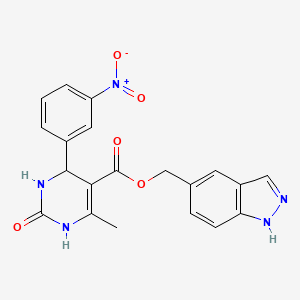
![5-{[(tert-butoxy)carbonyl]amino}-1-ethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B13478958.png)
![3-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfanyl}propanoic acid](/img/structure/B13478963.png)
